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Available Data on BLI-489

The table below summarizes the key information from the search results regarding BLI-489.

Aspect Available Data

General
Description

A novel β-lactamase inhibitor [1].

Evaluated
Combinations

Imipenem and meropenem [1].

Tested
Organisms

Carbapenem-resistant Enterobacterales (CRE), including Klebsiella pneumoniae,

Escherichia coli, and Enterobacter cloacae [1].

Key Findings
(Synergy)

Chequerboard assays showed a synergistic effect with imipenem or meropenem

against most tested isolates. This synergy was confirmed in vitro via time-kill
assays and in vivo in a Galleria mellonella infection model [1].

Cytotoxicity No cytotoxicity was observed when BLI-489 was used alone or in combination with
imipenem or meropenem at the test concentrations [1].
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Protocol for Time-Kill Assays with β-Lactam/β-
Lactamase Inhibitor Combinations

Since a specific protocol for BLI-489 is not available, the following is a generalized and detailed protocol

for time-kill assays, synthesized from methodologies used to evaluate other β-lactam/β-lactamase inhibitor

combinations and antimicrobials [2] [3] [1]. You can adapt this framework for BLI-489.

Principle

Time-kill curve assays evaluate the bactericidal activity of an antimicrobial over time. They monitor the

change in the number of viable bacteria (Colony Forming Units, CFU/mL) in a suspension exposed to an

antibiotic compared to an untreated control, providing more detailed information than a minimum inhibitory

concentration (MIC) test alone [2].

Materials

Bacterial Strains: Well-characterized clinical or reference strains. For BLI-489, this would include

carbapenemase-producing CRE strains (e.g., carrying blaKPC, blaNDM, blaOXA-48, etc.) [1].

Antimicrobials: Lyophilized powders of BLI-489, imipenem, and meropenem. Prepare stock

solutions according to manufacturer instructions and store in aliquots at -80°C or below.
Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is standard. For fastidious

organisms like Neisseria gonorrhoeae, a defined liquid medium like Graver-Wade (GW) medium is
used [2].

Equipment: Incubator, centrifuge, vortex mixer, serological pipettes, 96-well or 24-well cell culture
plates, and equipment for viable cell counting.

Methodology

A. Preparation of Inoculum

Subculture bacteria onto appropriate agar plates and incubate for 18-20 hours.

Prepare a bacterial suspension in sterile saline or PBS, adjusting to a 0.5 McFarland standard
(approximately 1-2 x 10^8 CFU/mL).
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Dilute the suspension in the growth medium to a final concentration of approximately 5 x 10^5 to 1 x
10^6 CFU/mL for the assay [2] [3].

B. Antibiotic Solutions and Test Conditions Prepare working solutions of antibiotics in the growth medium

at double the desired final concentration. A typical test panel includes:

Growth Control: Medium + bacteria, no antibiotic.
BLI-489 alone: e.g., at a fixed concentration (to be determined).

Imipenem or Meropenem alone: Over a range of concentrations (e.g., 0.25x, 1x, 4x MIC).
Combination: Imipenem/Meropenem + BLI-489 at the same concentrations. The final volume in

each well is typically 1 mL or 2 mL.

C. Incubation and Sampling

Incubate the assay plates at 35±2°C under appropriate atmospheric conditions (e.g., ambient air for

most bacteria, 5% CO2 for some).
Take samples (e.g., 100 μL) from each well at predetermined time points: T=0h, 2h, 4h, 6h, and 24h
[2] [3].
Immediately after sampling, serially dilute (e.g., 10-fold dilutions in sterile saline or PBS) to minimize

antibiotic carryover.
Plate a known volume (e.g., 10-20 μL) of each dilution onto appropriate agar plates in duplicate or

triplicate. Alternatively, spread 100 μL of the (diluted) sample onto the agar surface.
Incubate plates for 18-24 hours and count the resulting colonies to determine the CFU/mL at each

time point.

The workflow for this procedure can be visualized as follows:
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Start

Prepare Bacterial Inoculum
(Adjust to ~5x10⁵ CFU/mL)

Prepare Antibiotic Solutions
(BLI-489, Carbapenems, Combinations)

Incubate Assay Mixtures
(35°C, with shaking)

Sample & Serially Dilute
(Time points: 0, 2, 4, 6, 24h)

Plate for Viable Counts
(Incubate plates 18-24h)

Count Colonies & Calculate CFU/mL

Analyze Data & Plot Time-Kill Curves

End
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Data Analysis

Calculate the mean CFU/mL for each sample at each time point.
Plot Time (hours) on the X-axis and log10 CFU/mL on the Y-axis to generate time-kill curves.

Interpretation of Synergy: Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the

combination at 24 hours compared to the most active single agent alone [3] [1].
Other Outcomes:

Bactericidal Activity: A ≥3-log10 decrease (99.9% killing) in CFU/mL from the initial inoculum.

Bacteriostatic Activity: A <3-log10 decrease in CFU/mL from the initial inoculum.

Antagonism: A ≥2-log10 increase in CFU/mL by the combination compared to the most active

single agent.

Important Considerations for Your Research

Confirm BLI-489 Concentrations: The cited study does not specify the concentration of BLI-489
used in the time-kill assays. You will need to determine a rational concentration based on achievable

serum levels or other pharmacokinetic data.
Strain Selection: Ensure your panel of test strains is diverse and well-characterized, covering the

resistance mechanisms BLI-489 is intended to target [1].
Quality Control: Include quality control strains (e.g., E. coli ATCC 25922) to ensure the functionality

of your antibiotics and media.
Neutralization: For some antibiotics, adding a neutralizing agent to the dilution blanks may be

necessary to completely stop antimicrobial action at the time of plating [4].
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To cite this document: Smolecule. [BLI-489 time-kill assay protocol]. Smolecule, [2026]. [Online PDF].

Available at: [https://www.smolecule.com/products/b521542#bli-489-time-kill-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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